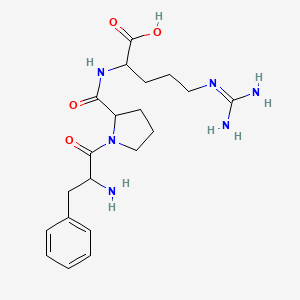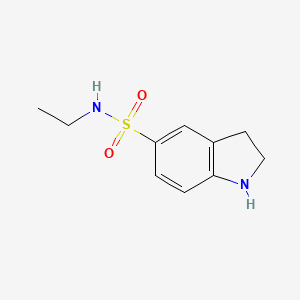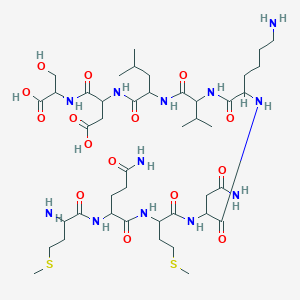![molecular formula C12H12N2O2 B12114667 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazole est un composé hétérocyclique qui présente un cycle pyrazole substitué par une partie benzo[d][1,3]dioxole et deux groupes méthyles. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazole implique généralement la réaction de chalcones avec de la phénylhydrazine en présence d'alcool absolu comme solvant . Les chalcones sont préparées par la réaction de Claisen-Schmidt entre la 1-(benzo[d][1,3]dioxol-5-yl)éthanone et des aldéhydes aromatiques substitués . Les conditions de réaction incluent souvent le chauffage et l'agitation pour faciliter la formation du cycle pyrazole.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazole ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie de la pureté et du rendement du produit final par diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sur le cycle pyrazole ou la partie benzo[d][1,3]dioxole sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène (H2O2) ou permanganate de potassium (KMnO4) en conditions acides ou basiques.
Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.
Substitution : Divers agents d'halogénation, nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des produits désoxygénés ou hydrogénés.
Applications de la recherche scientifique
Le 1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazole a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action du 1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à la modulation des processus cellulaires. Dans le contexte de l'activité anticancéreuse, le composé peut induire l'apoptose et provoquer l'arrêt du cycle cellulaire à des phases spécifiques .
Applications De Recherche Scientifique
1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. In the context of anticancer activity, the compound may induce apoptosis and cause cell cycle arrest at specific phases .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(benzo[d][1,3]dioxol-5-yl)éthanol : Un composé apparenté avec une partie benzo[d][1,3]dioxole similaire mais des groupes fonctionnels différents.
1-(benzo[d][1,3]dioxol-5-yl)-3-N-fusionnés hétéroaryles indoles : Composés avec des motifs structuraux similaires et des activités biologiques potentielles.
Unicité
Le 1-(benzo[d][1,3]dioxol-5-yl)-3,5-diméthyl-1H-pyrazole est unique en raison de son motif de substitution spécifique sur le cycle pyrazole et de la présence de la partie benzo[d][1,3]dioxole. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(2)14(13-8)10-3-4-11-12(6-10)16-7-15-11/h3-6H,7H2,1-2H3 |
Clé InChI |
FRXAUDUPKRKGST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC3=C(C=C2)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114585.png)


![Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12114600.png)
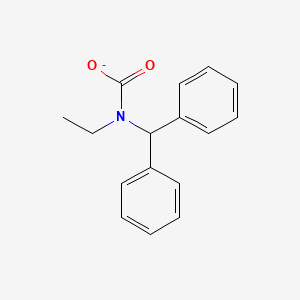


![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)
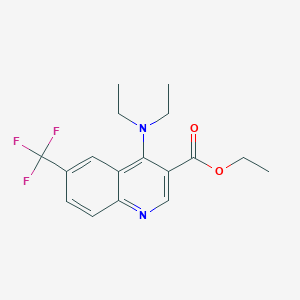
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
